molecular formula C10H16O2 B14258416 3-Methylbuta-1,3-dien-1-YL pentanoate CAS No. 186640-97-1

3-Methylbuta-1,3-dien-1-YL pentanoate

Cat. No.: B14258416
CAS No.: 186640-97-1
M. Wt: 168.23 g/mol
InChI Key: LUNTYSJBBHZIOB-UHFFFAOYSA-N
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Description

3-Methylbuta-1,3-dien-1-yl pentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pentanoate group attached to a 3-methylbuta-1,3-dien-1-yl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbuta-1,3-dien-1-yl pentanoate can be achieved through several methods. One common approach involves the esterification of 3-Methylbuta-1,3-dien-1-ol with pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methylbuta-1,3-dien-1-yl pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylbuta-1,3-dien-1-yl pentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Methylbuta-1,3-dien-1-yl pentanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis is crucial for the compound’s biological activity and its potential use in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbuta-1,2-dien-1-yl phosphonates: These compounds share a similar diene structure but differ in their functional groups.

    3-Methylbuta-1,3-dien-2-yl derivatives: These compounds have variations in the position of the double bonds and substituents.

Uniqueness

3-Methylbuta-1,3-dien-1-yl pentanoate is unique due to its specific ester linkage and the presence of a conjugated diene system. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

186640-97-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylbuta-1,3-dienyl pentanoate

InChI

InChI=1S/C10H16O2/c1-4-5-6-10(11)12-8-7-9(2)3/h7-8H,2,4-6H2,1,3H3

InChI Key

LUNTYSJBBHZIOB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC=CC(=C)C

Origin of Product

United States

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